molecular formula C23H38O2 B1601800 Benzyl palmitate CAS No. 41755-60-6

Benzyl palmitate

Cat. No.: B1601800
CAS No.: 41755-60-6
M. Wt: 346.5 g/mol
InChI Key: CKEVMZSLVHLLBF-UHFFFAOYSA-N
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Description

Benzyl palmitate is an ester formed from benzyl alcohol and palmitic acid. It is a white to off-white crystalline solid that is often used in cosmetic formulations due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to products, making it a popular ingredient in lotions, creams, and other personal care items.

Scientific Research Applications

Benzyl palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its role in lipid metabolism and as a potential bioactive compound.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

Target of Action

Benzyl palmitate, also known as palmitic acid benzyl ester, is a fatty acid ester. It is involved in the process of protein palmitoylation . The primary targets of this compound are proteins that undergo palmitoylation, a post-translational modification. This process involves the addition of the palmitate molecule to specific proteins, which can influence their function, localization, and interaction with other proteins .

Mode of Action

This compound interacts with its protein targets through a process called palmitoylation. This modification enhances the hydrophobicity of specific protein sub-domains, which can confer changes in protein stability, membrane localization, protein-protein interaction, and signal transduction . The presence of palmitate on a protein affects how the protein interacts with lipids and proteins in a membrane compartment .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving palmitoylated proteins. Palmitoylation influences protein trafficking, protein stability, and protein aggregation . Palmitate exerts its effects primarily through interactions with lipid bilayers . For example, the small GTPase Ras is used as a model to show how reversible acylation allows proteins to be trapped and released from specific membrane compartments .

Pharmacokinetics

For instance, the rate of hydrolysis can be affected by environmental conditions such as temperature and pH . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in protein palmitoylation. This modification can influence the function and localization of proteins, affecting various cellular processes. For example, palmitoylation can protect certain proteins from aggregation . It can also influence protein stability by affecting access to ubiquitylating enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of this compound can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as microplastics and disposable face masks, can affect the hydrolysis rate . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Benzyl palmitate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the process of protein S-palmitoylation, a reversible post-translational modification that facilitates the membrane association and proper subcellular localization of proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, palmitate, a component of this compound, is known to induce endoplasmic reticulum (ER) stress and autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the case of protein S-palmitoylation, this compound is added to proteins, which then affects their function and localization .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the synthesis of palmitate, a component of this compound, starts with citrate conversion to acetyl-CoA and then malonyl-CoA, which is then elongated to form palmitate and other fatty acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

This compound has specific subcellular localizations and its activity or function can be affected by this localization . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl palmitate can be synthesized through the esterification reaction between benzyl alcohol and palmitic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C7H7OH+C15H31COOHC7H7OCOC15H31+H2O\text{C}_7\text{H}_7\text{OH} + \text{C}_{15}\text{H}_{31}\text{COOH} \rightarrow \text{C}_{7}\text{H}_{7}\text{OCOC}_{15}\text{H}_{31} + \text{H}_2\text{O} C7​H7​OH+C15​H31​COOH→C7​H7​OCOC15​H31​+H2​O

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This may involve the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Benzyl palmitate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and palmitic acid.

    Oxidation: this compound can be oxidized to form benzaldehyde and palmitic acid.

    Reduction: Reduction reactions can convert this compound into benzyl alcohol and palmitic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and palmitic acid.

    Oxidation: Benzaldehyde and palmitic acid.

    Reduction: Benzyl alcohol and palmitic acid.

Comparison with Similar Compounds

    Cetyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.

    Isopropyl palmitate: Used in personal care products for its ability to enhance skin absorption.

    Ethylhexyl palmitate: Known for its lightweight texture and use in sunscreens and moisturizers.

Uniqueness of Benzyl Palmitate: this compound is unique due to its specific combination of benzyl alcohol and palmitic acid, which provides a distinct texture and emollient properties. Its ability to integrate into lipid bilayers and act as a carrier for other active ingredients makes it particularly valuable in cosmetic formulations.

Properties

IUPAC Name

benzyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEVMZSLVHLLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194580
Record name Benzyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-60-6
Record name Benzyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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